Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-
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Overview
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)- typically involves multiple steps. The process begins with the preparation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the acetamide and thiadiazole groups. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine derivatives: These compounds share the thieno[2,3-D]pyrimidine core and have similar chemical properties.
Thiadiazole derivatives: These compounds contain the thiadiazole group and exhibit similar reactivity.
Uniqueness
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)- is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C14H15N5O2S3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H15N5O2S3/c1-4-9-18-19-14(24-9)15-8(20)5-22-13-16-11(21)10-6(2)7(3)23-12(10)17-13/h4-5H2,1-3H3,(H,15,19,20)(H,16,17,21) |
InChI Key |
NPMMHWKMWDKRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Origin of Product |
United States |
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